molecular formula C17H16Cl2N2O4S B5971047 4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide

4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5971047
M. Wt: 415.3 g/mol
InChI Key: HDEGPIZNBRYHFW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chloro, morpholine, and sulfonyl groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the morpholine and sulfonyl groups. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by sulfonation and amination steps. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications in research and industry .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEGPIZNBRYHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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